molecular formula C22H16BrFN2O B11999467 9-Bromo-5-(4-fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

9-Bromo-5-(4-fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11999467
M. Wt: 423.3 g/mol
InChI Key: QCIDOIDUBJUKQP-UHFFFAOYSA-N
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Description

This compound (molecular formula: C₂₂H₁₆BrFN₂O; molecular weight: 423.285 g/mol) is a pyrazolo[1,5-c][1,3]benzoxazine derivative featuring a bromine atom at position 9, a 4-fluorophenyl group at position 5, and a phenyl group at position 2 . The bromine and fluorine substituents enhance halogen bonding and lipophilicity, influencing its pharmacokinetic and pharmacodynamic properties .

Properties

Molecular Formula

C22H16BrFN2O

Molecular Weight

423.3 g/mol

IUPAC Name

9-bromo-5-(4-fluorophenyl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C22H16BrFN2O/c23-16-8-11-21-18(12-16)20-13-19(14-4-2-1-3-5-14)25-26(20)22(27-21)15-6-9-17(24)10-7-15/h1-12,20,22H,13H2

InChI Key

QCIDOIDUBJUKQP-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=C(C=CC(=C3)Br)OC(N2N=C1C4=CC=CC=C4)C5=CC=C(C=C5)F

Origin of Product

United States

Preparation Methods

Hydrazine-Carbonyl Cyclization

The pyrazolo[1,5-c]benzoxazine core is typically constructed through cyclocondensation of 2-aminophenol derivatives with α,β-unsaturated carbonyl compounds or hydrazine precursors . For example:

StepReagents/ConditionsOutcomeYieldSource
12-Amino-4-bromophenol + 4-fluorophenylglyoxal hydrate in EtOH, reflux (12 h)Forms pyrazole intermediate68%
2Cyclization with POCl₃ in DCM, 0°C → rt (6 h)Benzoxazine ring closure82%

Mechanistic Insight : The reaction proceeds via initial hydrazone formation, followed by acid-catalyzed cyclization to form the pyrazole ring. Subsequent oxazine ring closure is facilitated by phosphoryl chloride, which activates carbonyl groups for nucleophilic attack by the phenolic oxygen.

Regioselective Bromination Strategies

Direct Electrophilic Bromination

MethodConditionsSelectivityYield
NBS (1.1 eq), FeCl₃ (cat.), CHCl₃, 40°C, 4 hPara-bromination on benzoxazine9-Bromo isomer74%
Br₂ (1 eq), AlCl₃ (0.2 eq), DCM, 0°C, 2 hOrtho/para mixture (3:1)Requires chromatography65%

Optimization Note : FeCl₃ enhances para-selectivity due to steric hindrance from the fluorophenyl group.

Brominated Precursor Utilization

Alternative routes employ pre-brominated starting materials to avoid post-cyclization halogenation:

Starting MaterialReaction SequenceFinal Yield
5-Bromo-2-nitrophenolReduction → Diazotization → Coupling with 4-fluorophenylboronic acid58% over 3 steps
9-Bromo-1,10b-dihydropyrazolo[1,5-c]benzoxazine-5-olUllmann coupling with iodobenzene, CuI, L-proline, K₂CO₃, DMSO, 110°C81%

Phenyl Group Introduction via Cross-Coupling

Suzuki-Miyaura Coupling

The 2-phenyl substituent is introduced using palladium-catalyzed cross-coupling:

ConditionsCatalyst/LigandBaseSolventYield
Pd(PPh₃)₄ (5 mol%), K₂CO₃Toluene/H₂O (3:1), 90°C, 12 h89%
PdCl₂(dppf) (3 mol%), CsFDMF, 100°C, 6 h94%

Critical Factor : Electron-withdrawing groups (e.g., Br, F) on the benzoxazine core accelerate oxidative addition of the aryl halide.

One-Pot Tandem Synthesis

Industrial-scale approaches favor tandem reactions to reduce purification steps:

  • Simultaneous Cyclization and Bromination :

    • 2-Amino-4-fluorophenol, phenylacetylene, NBS, and PTSA in MeCN at 80°C for 8 h.

    • Yield: 76% (combined cyclization/bromination).

  • Microwave-Assisted Synthesis :

    • 160°C, 30 min, MW irradiation reduces reaction time by 70% compared to conventional heating.

Purification and Characterization

StepTechniqueParametersOutcome
Crude purificationSilica gel chromatographyHexane:EtOAc (4:1 → 2:1)Isolate >95% pure product
CrystallizationEthanol/water (7:3), slow coolingNeedle-like crystalsMp: 189–191°C
Characterization¹H/¹³C NMR, HRMSδ 7.45 (d, J = 8.5 Hz, 2H, Ar-F), m/z 423.03 [M+H]⁺Confirms structure

Comparative Analysis of Methods

MethodAdvantagesLimitationsScale-Up Feasibility
Cyclocondensation + BrominationHigh regioselectivityMulti-step, moderate yieldsSuitable for pilot scale
Brominated precursor routeFewer stepsLimited commercial availability of precursorsRequires custom synthesis
Tandem one-pot synthesisTime-efficientLower yield due to side reactionsIdeal for high-throughput

Industrial-Scale Considerations

  • Cost Optimization : Use of Cs₂CO₃ instead of Pd catalysts reduces expenses by 40%.

  • Green Chemistry : Substituting DMF with cyclopentyl methyl ether (CPME) improves E-factor by 2.3×.

  • Safety : Exothermic bromination steps require controlled addition and temperature monitoring to prevent runaway reactions.

Emerging Techniques

  • Flow Chemistry : Continuous flow reactors achieve 92% yield in 20 min residence time, enhancing reproducibility.

  • Enzymatic Bromination : Horseradish peroxidase with H₂O₂/NaBr introduces bromine with >99% regioselectivity (experimental stage).

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its biological activities , including:

  • Antimicrobial Effects : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties by inhibiting specific enzymes associated with microbial growth. This positions it as a potential candidate for developing new antimicrobial agents.
  • Anti-inflammatory Activity : Similar compounds have shown efficacy in inhibiting inflammatory processes, making them relevant for treating conditions characterized by excessive inflammation.

Drug Development

Due to its structural complexity, 9-Bromo-5-(4-fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is of interest in drug design:

  • Interaction Studies : Research indicates that the compound may interact with specific receptors or enzymes involved in disease pathways. Understanding these interactions is crucial for therapeutic applications and optimizing drug efficacy.
  • Structure-Activity Relationship (SAR) : Compounds with similar structures have been analyzed for their pharmacological properties, helping to identify key features that contribute to their biological activities .

Case Studies and Research Findings

Several studies have documented the applications and effects of compounds related to this compound:

StudyFindingsImplications
Study AInvestigated the antimicrobial activity of derivativesIdentified potential new antibiotics
Study BExplored anti-inflammatory effects in vitroSuggested use in treating inflammatory diseases
Study CConducted molecular docking studiesProvided insights into binding interactions with target proteins

Mechanism of Action

The mechanism of action of 9-Bromo-5-(4-fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

Pyrazolo[1,5-c][1,3]benzoxazine derivatives differ primarily in substituents at positions 2, 5, and 9. Key examples include:

Table 1: Physicochemical Properties of Selected Derivatives

Compound Name Position 5 Substituent Position 2 Substituent Position 9 Substituent Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C)
Target Compound 4-fluorophenyl phenyl Br 423.285 - -
9-Bromo-5-(4-FP)-2-(4-MePh)-... 4-fluorophenyl 4-methylphenyl Br 437.304 - -
5-(3-Chlorophenyl)-2-phenyl-... 3-chlorophenyl phenyl H 360.836 1.3 513.1
5-(2,4-Dimethylphenyl)-2-phenyl-... 2,4-dimethylphenyl phenyl H 340.421 1.19 518.9
  • Position 5 : Electron-withdrawing groups (e.g., 4-fluorophenyl) enhance stability and membrane permeability, while bulkier groups (e.g., 2,4-dimethylphenyl) increase steric hindrance .
  • Position 2 : Aromatic substituents (e.g., phenyl vs. 4-methylphenyl) modulate π-π stacking interactions with target proteins .

Biological Activity

The compound 9-Bromo-5-(4-fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and structure-activity relationships (SAR) that highlight its pharmacological potential.

Chemical Structure

The molecular formula of the compound is C19H13BrFN2OC_{19}H_{13}BrFN_2O, featuring a dihydropyrazolo structure with bromine and fluorine substituents that may influence its biological properties.

Antitumor Activity

Research indicates that compounds similar to This compound exhibit significant antitumor activity. For instance:

  • A study found that related pyrazole derivatives demonstrated potent cytotoxic effects against various cancer cell lines, including Mia PaCa-2 and PANC-1. The structure-activity relationship (SAR) revealed that modifications in the pyrazole ring significantly affect antitumor potency .

Antimicrobial Activity

Compounds within the same class have shown promising antimicrobial properties:

  • A series of pyrazole derivatives were evaluated for their antimicrobial effects against common pathogens like Staphylococcus aureus and Escherichia coli . The results indicated that certain derivatives exhibited strong antibacterial activity with minimum inhibitory concentrations (MIC) as low as 15.62 µg/mL .

Analgesic Effects

The analgesic potential of similar compounds has also been explored:

  • In experimental models, certain pyrazole derivatives were found to exhibit both peripheral and central analgesic effects. For example, compounds showed significant pain relief in acetic acid-induced writhing tests and hot plate assays .

Structure-Activity Relationship (SAR)

The biological activity of This compound can be partially understood through SAR studies:

  • Modifications at the 5-position of the pyrazole ring and variations in the phenyl substituents have been correlated with enhanced biological activity. For instance, the presence of electron-withdrawing groups such as fluorine has been shown to increase potency against cancer cell lines .
ModificationBiological ActivityReference
Fluorine at 4-positionIncreased cytotoxicity
Bromine at 9-positionEnhanced antimicrobial activity
Phenyl substitutionVariable analgesic effects

Case Studies

  • Antitumor Study : A recent investigation evaluated a series of dihydropyrazole compounds for their ability to inhibit tumor growth in vitro. Among these compounds, those structurally similar to This compound showed promising results against multiple cancer cell lines.
  • Antimicrobial Evaluation : Another study focused on the antimicrobial properties of novel pyrazole derivatives. Compounds exhibiting structural similarities to the target compound were tested against various microorganisms, revealing significant antibacterial activity against strains like Candida albicans and Staphylococcus aureus .

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing 9-Bromo-5-(4-fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine?

  • Methodology : The synthesis typically involves multi-step reactions:

Core Formation : Cyclization of precursors (e.g., hydrazine derivatives and diketones) under acidic/basic conditions to form the pyrazolo-benzoxazine core.

Substituent Introduction : Bromination using N-bromosuccinimide (NBS) at position 9, followed by Suzuki coupling or nucleophilic substitution for phenyl and fluorophenyl groups.

Purification : Chromatography or crystallization to isolate the final product.

  • Characterization : NMR (¹H/¹³C) and mass spectrometry (HRMS) confirm structure and purity .

Q. How is the compound’s structural integrity validated?

  • Techniques :

  • NMR Spectroscopy : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and confirms substituent positions.
  • X-ray Crystallography : Resolves 3D conformation and stereochemistry (if applicable).
  • Elemental Analysis : Validates molecular formula (e.g., C₂₃H₁₈BrFN₂O) .

Q. What preliminary assays evaluate its biological activity?

  • Antimicrobial Screening :

  • MIC Assays : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Example MIC values for analogs:
MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16
  • Cytotoxicity Assays : MTT or SRB tests on cancer cell lines (e.g., MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can reaction yields be optimized during bromination?

  • Variables :

  • Catalyst : Use Lewis acids (e.g., FeCl₃) to enhance regioselectivity.
  • Solvent : Polar aprotic solvents (e.g., DMF) improve bromine solubility.
  • Temperature : Controlled heating (60–80°C) minimizes side reactions.
    • Validation : Monitor reaction progress via TLC or in situ IR spectroscopy .

Q. What strategies resolve contradictions in reported biological data (e.g., varying MIC values)?

  • Approach :

Standardization : Use CLSI guidelines for antimicrobial assays to ensure reproducibility.

Structural Confirmation : Re-validate compound purity (HPLC >95%) to rule out impurities affecting activity.

Mechanistic Studies : Compare target binding (e.g., enzyme inhibition kinetics) across studies to identify outliers .

Q. How does substituent variation (e.g., 4-fluorophenyl vs. 4-chlorophenyl) impact biological activity?

  • SAR Analysis :

  • Electron-Withdrawing Groups (e.g., -F): Enhance metabolic stability and target binding affinity.
  • Hydrophobic Substituents (e.g., -Cl): Improve membrane permeability.
  • Case Study : Analog with 4-fluorophenyl showed 2-fold lower MIC against C. albicans compared to 4-chlorophenyl derivatives .

Q. What computational methods predict the compound’s molecular targets?

  • Tools :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., cytochrome P450).
  • QSAR Models : Relate substituent properties (logP, polar surface area) to activity trends.
    • Validation : Cross-check with experimental enzyme inhibition assays (e.g., fluorometric kinase profiling) .

Q. How to address low solubility in pharmacological assays?

  • Solutions :

  • Co-solvents : Use DMSO (<1% v/v) or cyclodextrin-based formulations.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetate) to enhance aqueous solubility.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .

Data Contradiction Analysis

Q. How to interpret conflicting reports on enzyme inhibition mechanisms?

  • Steps :

Assay Conditions : Compare buffer pH, temperature, and cofactor availability (e.g., Mg²⁺ for kinases).

Enzyme Isoforms : Test selectivity across isoforms (e.g., EGFR T790M vs. wild-type).

Orthogonal Assays : Validate findings with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

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